5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Overview
Description
5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. This particular compound is characterized by the presence of a 4-methylphenoxyethyl group attached to the thiadiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-methylphenol with ethylene oxide to form 2-(4-methylphenoxy)ethanol. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired thiadiazole compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated thiadiazole derivatives.
Scientific Research Applications
5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets may include enzymes involved in DNA replication, protein synthesis, and cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-[2-(4-Chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-amine
- 5-[2-(4-Methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
- 5-[2-(4-Nitrophenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Uniqueness
5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is unique due to the presence of the 4-methylphenoxyethyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness may result in different biological activities and applications, making it a valuable compound for further research and development.
Biological Activity
5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical formula of this compound is CHNOS with a molecular weight of approximately 235 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities, and an ether linkage that contributes to its pharmacological profile .
1. Antimicrobial Properties
Research indicates that derivatives of 1,3,4-thiadiazole, including this compound, exhibit significant antimicrobial activity. The thiadiazole moiety has been associated with various biological activities such as:
- Antibacterial Activity : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria. Specifically, modifications to the thiadiazole ring can enhance antibacterial properties .
- Antifungal Activity : Some derivatives have demonstrated antifungal effects against common pathogens such as Candida albicans and Aspergillus niger, with inhibition rates reported between 58% and 66% compared to standard antifungal agents .
2. Antitumor Activity
Thiadiazole derivatives have also been investigated for their anticancer potential. Studies suggest that compounds containing the thiadiazole ring can inhibit tumor cell proliferation through various mechanisms:
- Cytotoxicity : Certain analogues of thiadiazoles have shown IC values in the low micromolar range against various cancer cell lines. For instance, modifications to the phenyl ring can significantly enhance cytotoxic activity against human cancer cells .
- Mechanisms of Action : The presence of specific substituents on the thiadiazole ring influences its interaction with cellular targets, potentially leading to apoptosis in cancer cells .
Case Studies
Several case studies highlight the biological efficacy of thiadiazole derivatives:
- Antimicrobial Efficacy : A study evaluated a series of thiadiazole compounds against Staphylococcus aureus and Escherichia coli, revealing that compounds with halogen substitutions exhibited enhanced antibacterial activity.
- Cytotoxicity Assessment : In vitro studies on human glioblastoma cells showed that specific thiadiazole derivatives led to a reduction in cell viability by inducing apoptosis through mitochondrial pathways .
Summary Table of Biological Activities
Properties
IUPAC Name |
5-[2-(4-methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-8-2-4-9(5-3-8)15-7-6-10-13-14-11(12)16-10/h2-5H,6-7H2,1H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBIUXOJDPFNJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589698 | |
Record name | 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-66-3 | |
Record name | 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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